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Compound of Interest

Compound Name: 2-(2-Oxoazocan-1-yl)acetic acid

CAS No.: 1016699-66-3

Cat. No.: B2946569 Get Quote

Strategic Rationale: The Azocane Advantage in
Peptidomimetics
The development of macrocyclic peptide libraries represents a critical frontier in drug discovery,

bridging the gap between small molecules and biologics. However, native peptides frequently

suffer from poor membrane permeability, conformational instability, and rapid proteolytic

degradation. The strategic integration of saturated azaheterocycles—specifically the 8-

membered azocane ring—into peptide backbones provides a robust solution to these

pharmacological drawbacks.

As a highly specialized peptidomimetic scaffold, the azocane ring introduces precise

conformational constraints that are difficult to achieve with standard amino acids or smaller

rings (like piperidine or pyrrolidine). Stereochemical tuning of the azocane core allows

researchers to dictate the secondary structure of the resulting macrocycle:

Type VIa

-Turn Induction: The 2R,7S stereoisomer of the azocane scaffold strongly induces a Type
VIa

-turn in both solid-state and aqueous environments[1]. This turn is relatively rare in nature
and is typically reliant on the cis amide bonds found in proline-containing sequences[1].

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2946569?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/15265489/
https://pubmed.ncbi.nlm.nih.gov/15265489/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2946569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disulfide Mimicry: Conversely, the 2S,7S diastereomer adopts an extended geometry that

accurately mimics the C(+) conformer of the oxidized [Cys-Cys] motif found in many naturally

occurring constrained peptides[1].

Furthermore, the physical expansion to an 8-membered ring significantly alters the

physicochemical profile of the molecule, notably increasing its lipophilicity, which is a critical

driver for enhancing the cellular membrane permeability of macrocyclic therapeutics[2].

Physicochemical Profiling
Understanding the baseline physicochemical properties of the azocane scaffold is essential for

predicting its behavior during solid-phase synthesis and its ultimate pharmacokinetic

performance. Table 1 contrasts azocane with the ubiquitous 6-membered piperidine scaffold.

Table 1: Comparative Physicochemical Properties of Azocane vs. Piperidine Scaffolds[2]

Property
Azocane (8-
Membered)

Piperidine (6-
Membered)

Impact on Drug
Design

Molecular Formula C₇H₁₅N C₅H₁₁N

Larger spatial footprint

for target

engagement.

Molecular Weight 113.20 g/mol 85.15 g/mol

Incremental increase

in total macrocycle

mass.

pKa 11.1 11.22

Retains basicity;

protonated at

physiological pH.

logP (Lipophilicity) 1.87 0.84

Higher lipophilicity

enhances passive

membrane

permeability.

Conformational Role -turn / ox-[Cys-Cys]

mimic
Rigid linear extension

Enables access to

novel structural and

chemical space.
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Mechanistic Workflow
The integration of azocane into a macrocyclic library requires a bipartite approach: solution-

phase synthesis of the functionalized unnatural amino acid, followed by solid-phase peptide

synthesis (SPPS) and on-resin cyclization.
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Caption: Workflow for synthesizing and incorporating azocane scaffolds into macrocyclic

peptides.

Validated Experimental Protocols
The following protocols represent a self-validating system. Each phase includes specific

causality for the chemical choices made and inherent quality control checkpoints to ensure the

integrity of the macrocyclic library.

Protocol A: Synthesis of the Fmoc-Azocane Building
Block via RCM
Synthesizing medium-sized (8-membered) rings is entropically challenging. Ring-Closing

Metathesis (RCM) of a diallylic precursor is the most efficient route to overcome this energy

barrier[1][3].

Precursor Preparation: Dissolve the functionalized diallylic amine precursor in anhydrous

dichloromethane (DCM) to achieve a dilute concentration (typically 0.01 M). Causality: High

dilution kinetically favors intramolecular ring closure over intermolecular cross-metathesis.

Catalyst Addition: Add 5-10 mol% of the First-Generation Grubbs Catalyst (benzylidene

ruthenium). Causality: Empirical data demonstrates that the first-generation catalyst is

superior to second-generation imidazoline catalysts for this specific scaffold, as the latter

causes extensive and unwanted oligomerization of the 8-membered ring at higher

concentrations[1].

Cyclization & Monitoring: Stir the reaction under an inert argon atmosphere at room

temperature. Monitor the reaction via LC-MS. Self-Validation: The reaction is deemed

complete when the mass of the acyclic diene is entirely replaced by the mass of the cyclized

Z-olefin.

Fmoc Protection: Following solvent evaporation and purification, protect the secondary

amine of the azocane ring using Fmoc-OSu and sodium carbonate in a dioxane/water

mixture to yield the SPPS-ready Fmoc-azocane-OH building block.
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Protocol B: Solid-Phase Peptide Synthesis (SPPS)
Incorporation
Incorporating sterically hindered unnatural amino acids requires optimized SPPS conditions to

prevent sequence truncation[4].

Resin Swelling: Accurately weigh Rink Amide resin (for a C-terminal amide) into the reaction

vessel. Add N,N-dimethylformamide (DMF, ~10 mL/gram of resin) and agitate at room

temperature for 15–30 minutes, then drain[4]. Causality: Swelling expands the polystyrene

polymer matrix, maximizing the accessibility of reactive sites for the bulky azocane building

block.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to remove

the N-terminal Fmoc protecting group[4]. Wash thoroughly with DMF (5 × 1 min).

Preactivation and Coupling: Dissolve 3.0 equivalents of the Fmoc-azocane-OH building

block, 2.9 equivalents of HBTU (or HATU for highly hindered sequences), and 6.0

equivalents of DIPEA in DMF[4]. Add to the resin and agitate for 2 hours at room

temperature. Causality: The use of highly reactive uronium salts (HBTU/HATU) and

extended coupling times overcomes the steric hindrance of the 8-membered ring.

Completion Verification: Perform a Kaiser (ninhydrin) test. Self-Validation: A negative (yellow)

Kaiser test confirms the complete acylation of primary amines. If the test is positive (blue),

repeat step 3 before proceeding[4].

Protocol C: On-Resin Macrocyclization and Cleavage
Cyclizing the peptide while it is still tethered to the solid support is highly advantageous.

Orthogonal Deprotection: Selectively deprotect the side chains intended for cyclization (e.g.,

removing Allyl/Alloc groups using Pd(PPh₃)₄ and phenylsilane) while the peptide remains

anchored to the resin.

On-Resin Cyclization: Treat the resin with PyBOP (3 eq) and DIPEA (6 eq) in DMF/DCM

(1:1) for 12 hours. Causality: The solid support acts as a pseudo-dilution environment.

Because the peptide chains are physically separated on the resin beads, intramolecular

macrocyclization is heavily favored over intermolecular dimerization.
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Global Cleavage: Wash the resin 3 times with DMF, followed by 3 times with DCM to remove

all traces of DMF, which can severely complicate the isolation of the crude peptide[4]. Cleave

the macrocycle from the resin using a standard TFA cocktail (e.g.,

TFA/Triisopropylsilane/Water, 95:2.5:2.5) for 2 hours[4]. Causality: Scavengers (TIS, Water)

are mandatory to quench highly reactive carbocations generated during global deprotection,

preventing the re-alkylation of the newly formed macrocycle.

Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude

macrocyclic peptide library. Centrifuge, decant, and analyze via MALDI-TOF or LC-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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